molecular formula C20H23NO3 B6545597 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-ethylbenzamide CAS No. 946358-97-0

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-ethylbenzamide

Cat. No. B6545597
CAS RN: 946358-97-0
M. Wt: 325.4 g/mol
InChI Key: YQBAEOMQFFIYSR-UHFFFAOYSA-N
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Description

“4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-ethylbenzamide” is a complex organic compound. The core structure of this compound is a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine . This compound is likely to have interesting chemical properties due to the presence of the benzofuran and amine groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, in the compound 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate, the dihydrobenzofuran ring adopts an envelope conformation . The C atom bonded to the dimethyl groups is displaced by 0.142 Å from the least-squares plane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine has a molecular weight of 163.22 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including our compound of interest, have demonstrated potent anti-tumor effects. Researchers have observed inhibition of cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s unique structure may contribute to its efficacy in targeting cancer cells.

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. Researchers have successfully synthesized complex benzofuran derivatives using unique approaches, such as free radical cyclization cascades and proton quantum tunneling . These synthetic pathways open doors for designing new compounds with diverse applications.

Drug Lead Compound

Given its biological activities and structural features, our compound holds promise as a natural drug lead. Pharmaceutical researchers worldwide are investigating benzofuran derivatives for potential therapeutic applications. Whether it becomes a direct drug candidate or serves as a scaffold for further modifications remains an exciting avenue for exploration.

Mechanism of Action

Target of Action

The primary targets of the compound “4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-ethylbenzamide” are currently unknown. This compound contains a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety , which is a common structural motif in many bioactive molecules.

Mode of Action

The presence of the 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety suggests that it may interact with biological targets through hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is unclear. The presence of the benzofuran moiety may influence its pharmacokinetic properties, as benzofuran derivatives are known to have diverse biological activities .

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-21-19(22)15-10-8-14(9-11-15)13-23-17-7-5-6-16-12-20(2,3)24-18(16)17/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBAEOMQFFIYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-ethylbenzamide

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